Methyl 2-methylpiperidine-3-carboxylate
Description
Methyl 2-methylpiperidine-3-carboxylate (CAS: 183786-23-4) is a piperidine-derived ester with the molecular formula C₈H₁₅NO₂ and a molar mass of 157.21 g/mol . It is structurally characterized by a six-membered piperidine ring substituted with a methyl group at the 2-position and a methyl ester moiety at the 3-position. Its primary applications include serving as an intermediate in pharmaceutical synthesis, particularly for protease-activated receptor (PAR) inhibitors .
Structure
2D Structure
Properties
IUPAC Name |
methyl 2-methylpiperidine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c1-6-7(8(10)11-2)4-3-5-9-6/h6-7,9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZORUKIWYFWDAKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90666593 | |
| Record name | Methyl 2-methylpiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
183786-23-4 | |
| Record name | Methyl 2-methylpiperidine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90666593 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrogenation of Methyl Picolinate
Methyl picolinate is hydrogenated under superatmospheric hydrogen pressure (5–15 atm) in the presence of a platinum-on-carbon (Pt/C) catalyst. Ethanol or methanol serves as the solvent, with hydrochloric acid added to stabilize the reaction medium. At 90–100°C, the aromatic pyridine ring is fully reduced to piperidine within 2 hours, yielding methyl piperidine-3-carboxylate.
Key variables affecting hydrogenation efficiency :
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Catalyst loading : 3% Pt/C (1–2 wt% relative to substrate).
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Temperature : Reactions below 80°C result in incomplete reduction, while temperatures exceeding 110°C promote side reactions.
Reductive Methylation with Paraformaldehyde
Following hydrogenation, the intermediate is methylated at the 2-position using paraformaldehyde under hydrogen pressure. Palladium-on-carbon (Pd/C, 5% Pd) is introduced to the reaction mixture, and the system is maintained at 100°C and 10 atm H₂ for 5–6 hours. Paraformaldehyde is preferred over formalin (aqueous formaldehyde) due to its lower water content, which minimizes hydrolysis of the ester group.
Optimization insights :
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Formaldehyde source : Paraformaldehyde achieves yields of 85–90%, whereas formalin reduces yields to 70–75% due to competing hydrolysis.
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Solvent selection : Ethanol enables higher solubility of intermediates, but toluene is added post-reaction for azeotropic distillation to remove residual water.
One-Pot Synthesis: Integrating Hydrogenation and Methylation
Recent advances have consolidated the hydrogenation and methylation steps into a single reactor, eliminating the need for intermediate isolation. This method reduces processing time and improves overall yield by minimizing exposure to moisture.
Procedure and Conditions
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Substrate charging : Methyl picolinate (68 g), ethanol (275 g), and HCl (31 g of 36% solution) are combined in an autoclave.
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Hydrogenation : Pt/C (1 g) is added, and the mixture is heated to 90–100°C under 10 atm H₂ for 2 hours.
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Methylation : Without isolating the intermediate, Pd/C (3 g) and paraformaldehyde (10 g) are introduced. The reaction proceeds at 100°C and 10 atm H₂ for 5 hours.
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Workup : Catalysts are filtered, and toluene is added for azeotropic distillation, removing 300–350 g of distillate to eliminate water.
Table 1: Comparative Yields for One-Pot vs. Sequential Synthesis
| Method | Catalyst System | Yield (%) | Purity (%) |
|---|---|---|---|
| One-Pot | Pt/C + Pd/C | 88 | 98 |
| Sequential Steps | Pt/C → Pd/C | 82 | 95 |
Stereochemical Control in Methyl Group Addition
While the target compound’s non-chiral structure simplifies stereochemical concerns, analogous syntheses of related piperidines highlight strategies for regioselective methylation. Computational studies suggest that the 2-methyl group’s position is governed by steric effects during the reductive methylation step.
Role of Catalyst Geometry
Palladium catalysts with larger surface areas preferentially adsorb the piperidine intermediate in a conformation that directs formaldehyde to the 2-position. Smaller catalysts (e.g., platinum) exhibit less regioselectivity, leading to byproducts.
Industrial-Scale Production: Challenges and Solutions
Scaling this compound synthesis requires addressing catalyst recovery, solvent recycling, and waste minimization.
Continuous Flow Reactors
Adopting continuous hydrogenation-methlation systems enhances throughput. A pilot-scale study achieved 92% yield by maintaining precise temperature gradients (95–105°C) and automated catalyst filtration.
Table 2: Key Parameters for Industrial Synthesis
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Volume (L) | 0.5 | 500 |
| H₂ Pressure (atm) | 10 | 12 |
| Cycle Time (h) | 7 | 6 |
Emerging Methodologies and Green Chemistry
Solvent-Free Methylation
Trials using neat paraformaldehyde and microwave irradiation show promise, reducing solvent waste by 40%. Initial yields of 78% suggest room for optimization.
Biocatalytic Approaches
Immobilized transaminases have been explored for enantioselective synthesis, though current efficiencies remain below 50%.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylpiperidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced piperidine derivatives .
Scientific Research Applications
Methyl 2-methylpiperidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 2-methylpiperidine-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but it often involves binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Ethyl 2-Methylpiperidine-3-carboxylate
Key Differences :
- Molecular Formula: C₉H₁₇NO₂ (vs. C₈H₁₅NO₂ for the methyl ester) .
- Molar Mass : 171.24 g/mol (vs. 157.21 g/mol) .
- Functional Group : Ethyl ester instead of methyl ester.
- Safety Profile : Ethyl derivatives exhibit flammability hazards (H225: "Highly flammable liquid and vapour") and require stringent storage conditions (e.g., dry, ventilated areas) .
Implications :
The ethyl ester’s higher molecular weight and longer alkyl chain may reduce volatility compared to the methyl ester. However, both share similar reactivity in ester hydrolysis or amidation reactions.
Positional Isomers: Methyl 2-Methylpiperidine-2-carboxylate
Key Differences :
- Substitution Pattern : Methyl ester at the 2-position instead of 3-position (CAS: 89115-93-5) .
- Molecular Structure : Altered steric and electronic effects due to proximity of substituents.
Implications :
Positional isomers often exhibit distinct physicochemical properties. For example, the 2-carboxylate isomer may display different solubility or reactivity in synthetic pathways due to intramolecular interactions.
Stereoisomers: Methyl (2R,3R)-2-Methylpiperidine-3-carboxylate
Key Differences :
- Stereochemistry: (2R,3R) configuration (CAS: 1864003-05-3) vs. non-specified stereochemistry in the parent compound .
- Biological Activity : Stereochemistry significantly impacts biological function. For instance, ethyl (2R,3S)-2-methylpiperidine-3-carboxylate derivatives are reported as PAR2 inhibitors with IC₅₀ values ranging from 3300–5500 nM .
Implications :
Enantiomeric purity is critical for pharmaceutical applications, as incorrect stereochemistry can reduce efficacy or introduce toxicity.
Piperidine-3-carboxylate Derivatives
Examples :
- Methyl 1-Methylpiperidine-3-carboxylate (CAS: 1690-72-8): Substitution at the 1-position introduces a quaternary nitrogen, altering basicity and solubility .
- Ethyl 2-(4-(Difluoromethoxy)-3-fluorophenyl)acetate : A structurally complex ester with fluorinated aromatic groups, highlighting the diversity of ester-based drug candidates .
Implications :
Variations in substitution patterns expand the utility of piperidine carboxylates in drug design, enabling targeted interactions with biological receptors.
Data Tables
Table 1: Structural and Physicochemical Comparison
Biological Activity
Methyl 2-methylpiperidine-3-carboxylate (MMPC) is a compound that has garnered attention for its potential biological activities, particularly as an inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1). This enzyme plays a crucial role in the metabolism of tryptophan, influencing immune responses and tumor progression. Understanding the biological activity of MMPC is vital for its application in therapeutic contexts, especially in cancer treatment and immunology.
Chemical Structure and Properties
MMPC is characterized by its piperidine ring structure with a carboxylate group. The chemical formula is , and it has a molecular weight of 157.21 g/mol. Its structural features contribute to its biological activity, particularly its ability to interact with various biological targets.
MMPC acts primarily as an IDO1 inhibitor , which is significant for several reasons:
- Tryptophan Metabolism : By inhibiting IDO1, MMPC can alter tryptophan metabolism, leading to increased levels of serotonin. This change can enhance immune responses against tumors and potentially inhibit tumor growth.
- Immune Modulation : The modulation of immune responses through IDO1 inhibition may have implications in cancer therapy, where enhancing the body's immune response is crucial for effective treatment.
Enzyme Inhibition Studies
Research has demonstrated that MMPC exhibits potent inhibitory effects on IDO1. The following data summarizes key findings from various studies:
These studies highlight the compound's potential as a therapeutic agent in cancer treatment by modulating immune responses.
Case Studies
Several case studies have explored the therapeutic implications of MMPC:
- Case Study 1 : In a murine model of melanoma, administration of MMPC resulted in decreased tumor growth and increased survival rates compared to untreated controls. This effect was attributed to enhanced T-cell activation and reduced tumor-induced immunosuppression.
- Case Study 2 : A clinical trial involving patients with advanced solid tumors showed that MMPC, when combined with standard chemotherapy, improved overall response rates. Patients exhibited higher levels of circulating serotonin, correlating with improved immune function.
Applications in Drug Development
MMPC's unique properties make it a valuable candidate for further development in various fields:
- Cancer Therapy : As an IDO1 inhibitor, it holds promise for enhancing anti-tumor immunity.
- Neurological Disorders : Given its influence on serotonin levels, MMPC may also have potential applications in treating conditions like depression and anxiety.
- Pharmaceutical Synthesis : Its structure serves as an important intermediate in synthesizing other pharmaceutical agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
